7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Description
7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound is structurally related to ciprofloxacin and norfloxacin, which are well-known for their broad-spectrum antibacterial activity. The presence of the piperazine ring and the cyanoacetyl group in its structure contributes to its unique pharmacological properties.
Properties
IUPAC Name |
7-[4-(2-cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4/c21-15-9-13-16(25(12-1-2-12)11-14(19(13)27)20(28)29)10-17(15)23-5-7-24(8-6-23)18(26)3-4-22/h9-12H,1-3,5-8H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISMNBUQCVRKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C(=O)CC#N)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid involves multiple steps. One common route includes the following steps:
Formation of the quinoline core: The quinoline core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the fluoro group: The fluoro group is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST).
Attachment of the piperazine ring: The piperazine ring is attached through a nucleophilic substitution reaction.
Addition of the cyanoacetyl group: The cyanoacetyl group is introduced via an acylation reaction using cyanoacetic acid and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or quinoline derivatives.
Scientific Research Applications
7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of novel fluoroquinolone derivatives.
Biology: Studied for its antibacterial activity against Gram-positive and Gram-negative bacteria.
Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the development of new antimicrobial agents and pharmaceutical formulations.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The presence of the cyanoacetyl group enhances its binding affinity to the target enzymes, making it more effective against resistant bacterial strains.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar quinoline core structure.
Norfloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinoline core.
Uniqueness
7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is unique due to the presence of the cyanoacetyl group, which enhances its antibacterial activity and reduces susceptibility to efflux transporters. This makes it a promising candidate for overcoming antibiotic resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
